molecular formula C9H16O3 B158293 6-Hydroxyhexyl acrylate CAS No. 10095-14-4

6-Hydroxyhexyl acrylate

Cat. No.: B158293
CAS No.: 10095-14-4
M. Wt: 172.22 g/mol
InChI Key: OCIFJWVZZUDMRL-UHFFFAOYSA-N
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Description

6-Hydroxyhexyl acrylate is an organic compound characterized by the presence of both an acrylate group and a hydroxyl group attached to a hexyl chain. Its chemical formula is C9H16O3, and it typically appears as a clear to pale yellow liquid. This compound is known for its high reactivity and multifunctionality, making it valuable in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Hydroxyhexyl acrylate can be synthesized through the esterification of acrylic acid with 1,6-hexanediol. The reaction typically involves heating the mixture of acrylic acid, 1,6-hexanediol, a copper salt polymerization inhibitor, and a catalyst (such as p-toluenesulfonic acid) to around 105-110°C. The reaction is carried out for approximately 1.5 hours, resulting in a reaction solution containing this compound .

Industrial Production Methods: In industrial settings, the preparation of this compound involves similar esterification processes. The reaction mixture is subjected to continuous countercurrent centrifugal extraction to remove by-products and unreacted starting materials. Cyclohexane is often used as the extraction agent to achieve high purity and yield .

Mechanism of Action

The mechanism of action of 6-hydroxyhexyl acrylate primarily involves its acrylate and hydroxyl functional groups. The acrylate group enables rapid polymerization when exposed to UV light, making it useful in UV-curable formulations. The hydroxyl group enhances adhesion and flexibility in polymers, improving their performance in various applications .

Comparison with Similar Compounds

    2-Hydroxyethyl acrylate: Similar in structure but with a shorter ethyl chain instead of a hexyl chain.

    Hydroxypropyl acrylate: Contains a propyl chain with a hydroxyl group.

    Hydroxybutyl acrylate: Features a butyl chain with a hydroxyl group.

Uniqueness: 6-Hydroxyhexyl acrylate is unique due to its longer hexyl chain, which provides enhanced flexibility and adhesion properties compared to its shorter-chain counterparts. This makes it particularly valuable in applications requiring strong and durable bonds .

Properties

IUPAC Name

6-hydroxyhexyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-2-9(11)12-8-6-4-3-5-7-10/h2,10H,1,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCIFJWVZZUDMRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20143589
Record name 6-Hydroxyhexyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20143589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10095-14-4
Record name 6-Hydroxyhexyl acrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10095-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydroxyhexyl acrylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxyhexyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20143589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-hydroxyhexyl acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.193
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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